molecular formula C12H20N4O B14891480 3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one

3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one

Cat. No.: B14891480
M. Wt: 236.31 g/mol
InChI Key: XBNCDDJYFULMHR-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is a synthetic organic compound that features both an imidazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Linking the Two Rings: The final step would involve coupling the imidazole and piperidine rings through a propanone linker, possibly using reagents like alkyl halides and bases.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methylamino group or the piperidine ring.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: Both the imidazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted imidazole or piperidine derivatives.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Imidazol-1-yl)-3-(methylamino)propan-2-one
  • 3-(1H-Imidazol-1-yl)-1-(piperidin-1-yl)propan-1-one

Uniqueness

3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is unique due to the combination of the imidazole and piperidine rings, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

3-imidazol-1-yl-1-[3-(methylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H20N4O/c1-13-11-3-2-6-16(9-11)12(17)4-7-15-8-5-14-10-15/h5,8,10-11,13H,2-4,6-7,9H2,1H3

InChI Key

XBNCDDJYFULMHR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C(=O)CCN2C=CN=C2

Origin of Product

United States

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